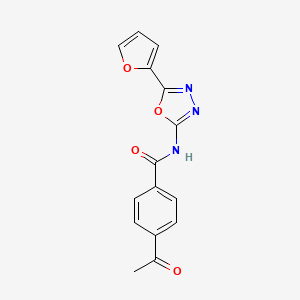

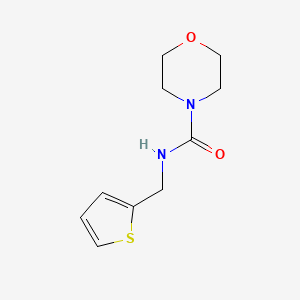

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

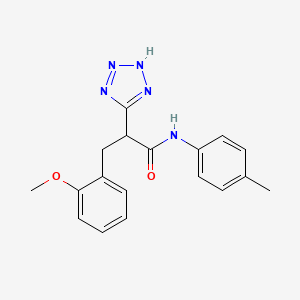

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.29. It is derived from morpholine-4-carboxamide .

Synthesis Analysis

The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was applied to calculate the optimized geometry and the local and global chemical activity parameters .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-(thiophen-2-ylmethyl)morpholine-4-carboxamide, focusing on six unique applications:

Antifungal Agents

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide has shown significant potential as an antifungal agent. Research indicates that derivatives of this compound exhibit excellent fungicidal activities against various fungal pathogens, including cucumber downy mildew (Pseudoperonospora cubensis) and cucumber anthracnose (Colletotrichum orbiculare). These properties make it a promising candidate for developing new fungicides to protect crops and improve agricultural yields .

Antimicrobial Applications

The compound’s structure, which includes a morpholine ring and a thiophene moiety, contributes to its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a valuable compound for developing new antibiotics. This is particularly important in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Pharmaceutical Development

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is also being explored for its potential in pharmaceutical development. Its unique chemical structure allows for the modification and optimization of its pharmacokinetic and pharmacodynamic properties. This makes it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects .

Cancer Research

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for developing new anticancer therapies. Further research is needed to fully understand its mechanisms and optimize its therapeutic potential .

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-10(12-3-5-14-6-4-12)11-8-9-2-1-7-15-9/h1-2,7H,3-6,8H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOMFAJJSZAQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)

![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)